Ethyl 4,6-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate
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Overview
Description
Ethyl 4,6-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules. The structure of this compound includes a quinoline ring system that is partially saturated, making it a tetrahydroquinoline derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,6-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by cyclization to form the tetrahydroquinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further saturate the ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-8-carboxylate derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.
Scientific Research Applications
Ethyl 4,6-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4,6-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting replication and transcription processes. Additionally, it may inhibit certain enzymes involved in cellular metabolism, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
- Ethyl 4,6-dimethyl-2-pyrimidinyl-benzene derivatives
- 2,3,4-Trisubstituted quinolones
Uniqueness
Ethyl 4,6-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is unique due to its specific substitution pattern on the quinoline ring. The presence of ethyl and methyl groups at distinct positions enhances its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
ethyl 4,6-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-4-17-14(16)12-8-9(2)7-11-10(3)5-6-15-13(11)12/h7-8,10,15H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUPNHPGMVLNFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC2=C1NCCC2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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